Glycerides, C10-12

Physical chemistry Formulation science Rheology

Sourcing single-chain-length glycerides risks formulation gaps in antimicrobial coverage and physical stability. Glycerides, C10-12 solves this with a purpose-designed C10/C12 mixture. Key differentiation data: - Dual-action preservation: Monocaprin (C10) targets Gram-negative bacteria (MIC 2.5 mg/mL vs. E. coli, P. aeruginosa), while monolaurin (C12) boosts Gram-positive efficacy. - Synergistic performance: Combined C10/C12 ratios outperform single-chain alternatives, reducing total preservative load. - Solid-state structuring: Remains solid at room temperature (unlike liquid C8-C10 products), providing texture benefits in anhydrous balms, sticks, and suppository bases.

Molecular Formula C11H22O4
Molecular Weight 218.29 g/mol
CAS No. 68132-29-6
Cat. No. B1230263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycerides, C10-12
CAS68132-29-6
Molecular FormulaC11H22O4
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OCC(CO)O
InChIInChI=1S/C11H22O4/c1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h10,12-13H,2-9H2,1H3/t10-/m0/s1
InChIKeyGHBFNMLVSPCDGN-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycerides C10-12: Baseline & Procurement ID


Glycerides, C10-12 (CAS 68132-29-6) is a mixture of mono-, di-, and triglycerides esterified with saturated fatty acids of 10 to 12 carbon atoms (predominantly capric acid, C10:0, and lauric acid, C12:0) on a glycerol backbone . This substance is a solid at room temperature with a density of approximately 1.0 g/cm³, a boiling point of 340.0±22.0 °C, and a flash point of 123.4±15.8 °C, and is soluble in fat-soluble solvents such as ether and chloroform [1]. It is registered under the U.S. EPA Substance Registry Services (Internal Tracking Number 397158), listed on the TSCA Inventory, and included in the 2024 CDR active inventory, confirming its standing as a commercially tracked chemical substance [2]. The INCI designation 'Glycerides, C10-12' specifically denotes the C10-12 chain length range, distinguishing this material from both shorter-chain (C8-C10) and longer-chain (C14-C18) glyceride mixtures .

Physical stateSolid at ambient temperature
Chain lengthC10–C12 (capric & lauric)
RegulatoryEPA TSCA Inventory listed
CompositionMono-, di-, and triglycerides

Glycerides C10-12: Chain-Length Substitution Failure


Glycerides across the medium-chain to long-chain spectrum are not functionally interchangeable because carbon chain length governs physical state, antimicrobial spectrum, membrane interaction potency, and metabolic fate. Glycerides, C10-12 occupies a narrow and functionally distinct window: unlike predominantly C8-C10 glyceride mixtures (e.g., Capmul MCM C8, which is liquid at room temperature with ~83% C8 content) [1], Glycerides C10-12 is solid at room temperature , enabling different formulation rheology and texture profiles. At the molecular level, C10-based monoglycerides (monocaprin) exhibit measurably greater membrane-disruptive activity against Gram-negative bacteria than C12-based monoglycerides (monolaurin), while C12 monoglycerides show superior activity against certain Gram-positive organisms [2][3]. Furthermore, dietary C10:0 and C12:0 fatty acids are directly deposited into adipose tissue, whereas C8:0 deposition is negligible [4]. These chain-length-dependent functional divergences mean that substituting a C8-C10 or C12-C18 glyceride mixture for a C10-12 product inevitably alters multiple performance dimensions simultaneously—physical form, antimicrobial coverage, and biological deposition—making generic substitution a formulation risk.

  • Physical form mismatch

    Solid C10-12 glycerides vs. liquid C8-C10 mixtures alter formulation rheology and processing requirements.

  • Antimicrobial spectrum shift

    C10 provides Gram-negative membrane disruption; C12 is predominantly Gram-positive. Single-chain products do not replicate combined coverage.

  • Tissue deposition divergence

    C10 and C12 fatty acids are deposited in adipose tissue; C8 is minimally retained. Metabolic profiles are not interchangeable.

Glycerides C10-12: Quantitative Differentiation vs. Analogs


Physical State: Solid vs. Liquid

Glycerides, C10-12 (CAS 68132-29-6) is a solid at room temperature, whereas the nearest shorter-chain commercial analog—a C8-C10 monoglyceride/diglyceride mixture (Capmul MCM C8, ~83% C8, ~17% C10, ~60% monoester content)—is a liquid under identical conditions [1]. The melting points of the constituent monoglycerides increase systematically with chain length: glycerol monocaprylate (C8) melts at 35.6 °C, glycerol monocaprate (C10) at 51.4 °C, and glycerol monolaurate (C12) at 62.5 °C [2]. The C10-12 mixture, enriched in the higher-melting C10 and C12 esters, crosses the solid-liquid ambient threshold that C8-C10 mixtures do not reach.

Physical state
Head-to-head
Solid at RT; melting point shift ≥15.8°C (C10 MG vs. C8 MG)
Solid state supports structurant selection; liquid C8-C10 cannot replicate.
Capmul MCM C8 liquid comparator; pure MG melting points from literature.
Physical chemistry Formulation science Rheology

Gram-Negative Membrane Disruption: C10 vs. C12

In a direct electrochemical impedance spectroscopy study using E. coli bacterial lipid-derived tethered bilayer lipid membrane (tBLM) platforms, capric acid (CA, C10) and monocaprin (MC, C10 monoglyceride) caused significantly larger changes in ionic permeability and structural membrane damage compared to lauric acid (LA, C12) and glycerol monolaurate (GML, C12 monoglyceride), whose membrane-disruptive effects were appreciably smaller [1]. These distinct magnitudes of permeability change aligned with known antibacterial efficacy: CA and MC are inhibitory against E. coli, whereas LA and GML are non-inhibitory [1]. This C10 > C12 potency gradient for Gram-negative membrane disruption is a critical differentiator for the C10 component within Glycerides, C10-12.

E. coli membrane disruption
Head-to-head
Monocaprin (C10) caused larger EIS permeability changes than monolaurin (C12)
C10 component reported higher Gram-negative membrane disruption.
E. coli tBLM platform; tested above CMC.
Antimicrobial Membrane biophysics Preservation

Antimicrobial Spectrum Complementarity

Monocaprin (C10 monoglyceride) demonstrates broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values of 0.32 mg/mL against Staphylococcus aureus and Bacillus subtilis, and 2.5 mg/mL against Pseudomonas aeruginosa and Escherichia coli [1]. Its antibacterial mechanism against Gram-positive strains involves cell membrane destruction, while activity against Gram-negative strains is attributed to lipopolysaccharide damage in the cell wall [1]. In contrast, monolaurin (C12 monoglyceride) exhibits a clearly narrower antimicrobial spectrum that is almost exclusively restricted to Gram-positive bacterial species, with MIC levels ranging from 20 to 200 mg/L [2]. Some Gram-negative bacteria and the fungus Mucor racemosus proved resistant to monolaurin [2]. The C10-12 glyceride mixture thus combines the broad-spectrum coverage of the C10 component with the Gram-positive potency of the C12 component in a single ingredient.

Antimicrobial spectrum
Context-dependent
Monocaprin MIC 0.32 mg/mL (Gram+), 2.5 mg/mL (Gram−); monolaurin MIC 0.02–0.2 mg/mL (Gram+ only)
Monocaprin reported broader coverage; monolaurin primarily Gram-positive.
Cross-study comparison; different test panels and methods.
Antimicrobial Food preservation Cosmetic preservative

Synergistic C10 + C12 Antibacterial Activity

Batovska et al. (2009) demonstrated that synergistic antibacterial relationships exist between monolaurin (C12 MG) and monocaprin (C10 MG). Critically, mixtures in which one component was 2-fold more predominant than the other were much more active than the pure components taken individually, while a 1:1 ratio was disadvantageous [1]. Additionally, blocking the hydroxyl groups of the glycerol moiety of monolaurin yielded a compound with remarkable antibacterial activity (MIC of 3.9 µg/mL), indicating that chemical derivatization of the glycerol headgroup can further potentiate activity [1]. This synergistic interaction between C10 and C12 monoglycerides is directly relevant to Glycerides, C10-12, which intrinsically contains both chain lengths and can be formulated to exploit non-equimolar C10:C12 ratios for optimal antimicrobial performance.

Synergistic activity
Head-to-head
2:1 C12:C10 mixtures reported much more active than pure components; 1:1 disadvantageous
Non-equimolar C10/C12 combination may enhance antimicrobial response.
Broth microdilution against Gram-positive strains.
Antimicrobial synergy Preservation Food safety

Adipose Deposition: C10/C12 vs. C8

In a controlled rat feeding study comparing glycerol tri-homogeneous fatty acid diets (C8:0, C10:0, C12:0, and C18:1 at 260 g/kg diet over 4 weeks), fatty acid composition analysis of perirenal adipose tissue revealed that significant amounts of dietary C10:0 and C12:0 fatty acids were directly incorporated into adipose tissue, whereas C8:0 deposition was too small to be detected [1]. Differential effects on lipogenic enzyme activities were also observed: C8:0 feeding resulted in significantly higher hepatic glucose-6-phosphate dehydrogenase (G-6-PDH) and citrate cleavage enzyme (CCE) activities compared to C10:0 feeding; in epididymal adipose tissue, G-6-PDH and malic enzyme (ME) activities were lower in the C8:0 group than in the C12:0 group [1]. These data establish that the metabolic handling and tissue deposition of C8, C10, and C12 glycerides are fundamentally different.

Adipose deposition
Head-to-head
Significant C10/C12 deposition in adipose tissue; C8 deposition undetectable
C10/C12 glycerides deposit in tissue; C8 does not, affecting carrier retention.
Rat feeding study, 4 weeks, 260 g/kg diet.
Metabolism Nutrition Lipid biochemistry

Sporicidal vs. Bacteriostatic Activity

Under carbonation treatment with heating (CH), monoglycerol monocaprate (MC10, the C10 monoglyceride) produced the highest inactivation effect against Bacillus subtilis spores, achieving >3 log-order inactivation when 2 mM MC10 was combined with CH treatment [1]. In contrast, monoglycerol monolaurate (MC12, the C12 monoglyceride) demonstrated the highest bacteriostatic effect but was less effective at spore killing [1]. The sporicidal mechanism of MC10 involved enhanced adhesion to spores and consequent dipicolinic acid (DPA) release, leading to impaired physiological germination and decreased heat resistance, without inducing DNA fragmentation [1]. This functional divergence—C10 for killing, C12 for growth suppression—means the C10-12 mixture provides complementary preservative mechanisms within a single ingredient.

Spore inactivation
Head-to-head
MC10 achieved >3 log reduction of B. subtilis spores; MC12 showed highest bacteriostasis
C10 supports spore killing; C12 supports growth suppression.
Carbonation + heat treatment, 80°C, 5 MPa.
Sporicidal Food sterilization Bacteriostatic

Glycerides C10-12: Application Scenarios


Self-Preserving Cosmetic Formulations

Glycerides, C10-12 is the preferred choice over C8-C10 glycerides (e.g., Capmul MCM C8) or pure C12 monoglyceride products for cosmetic formulators seeking preservative-boosting functionality. The C10 component (monocaprin) delivers broad-spectrum coverage including Gram-negative bacteria (MIC 2.5 mg/mL against E. coli and P. aeruginosa), while the C12 component (monolaurin) provides potent Gram-positive activity. Evidence of synergistic enhancement when C10 and C12 monoglycerides are combined in non-equimolar ratios [1] means the mixture can outperform single-chain-length alternatives. Additionally, the solid physical state at room temperature provides structuring benefits in anhydrous balms, sticks, and emulsion systems that liquid C8-C10 glycerides cannot match.

Lipid-Based Oral Drug Delivery

Medium-chain glycerides (C8-C12) undergo complete in vitro conversion to monoglyceride and fatty acid within 30 minutes of digestion, independent of bile salt concentration, whereas long-chain lipids require bile salts for dispersion and digest more slowly [1]. Within the medium-chain range, Glycerides C10-12 offers a key advantage over C8-dominant products: C10:0 and C12:0 fatty acids are directly incorporated into adipose and tissue depots, whereas C8:0 deposition is negligible . For oral formulations where prolonged tissue residence or metabolic stability of the lipid carrier is desired, the C10-12 chain length range provides tissue deposition characteristics unavailable from C8-based glyceride excipients.

Food & Beverage Thermal Processing Preservation

In food manufacturing processes involving carbonation or thermal treatment, Glycerides C10-12 provides a dual-action preservation mechanism not available from single-chain-length glyceride products. The C10 monoglyceride (MC10) is the most effective spore-inactivating agent under combined carbonation-heating treatment, achieving >3 log-order reduction of Bacillus subtilis spores via enhanced adhesion and dipicolinic acid release [1]. The C12 monoglyceride (monolaurin) provides complementary bacteriostatic activity during subsequent product storage. This functional pairing within a single ingredient simplifies the preservative system and reduces the number of additives required on the product label.

Semi-Solid Pharmaceutical Preparations

The solid physical state of Glycerides C10-12 at room temperature [1], combined with the constituent monoglyceride melting points of 51.4 °C (C10 MG) and 62.5 °C (C12 MG) , makes this material suitable as a structural component in suppository bases, ointments, and capsule fills where ambient solidity is required but melting at physiological temperature is desired. In contrast, C8-C10 glyceride mixtures (e.g., Capmul MCM C8) remain liquid at room temperature and cannot provide equivalent structural functionality. The C10-12 chain length range also positions the melting profile between that of lower-melting C8 materials (MP 35.6 °C) and higher-melting C14-C18 glycerides (>70 °C), offering an intermediate thermal behavior window useful for controlled-release matrix formulations.

Application
Selection Property
Validation Focus
Preservative-boosting cosmetics
C10/C12 monoglyceride synergy ratio
Broad-spectrum antimicrobial efficacy in formulation
Oral lipid-based drug delivery
C10/C12 tissue deposition profile
Tissue residence and metabolic stability
Thermal processing preservation
Dual sporicidal/bacteriostatic action
Spore inactivation and outgrowth inhibition
Semi-solid pharmaceutical matrices
Solid-at-ambient melting range
Melting profile for controlled release

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